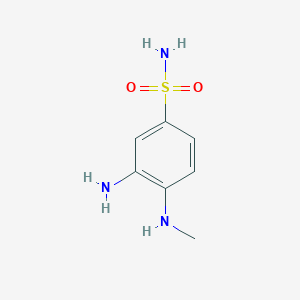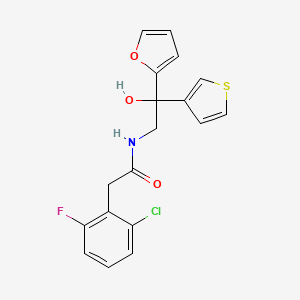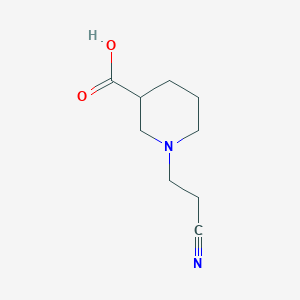![molecular formula C8H6Br2N2O B2927679 3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole CAS No. 1597115-82-6](/img/structure/B2927679.png)
3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole is a heterocyclic compound with the molecular formula C8H6Br2N2O. This compound is characterized by the presence of a pyrazole ring substituted with two bromine atoms at positions 3 and 5, and a furan-2-ylmethyl group at position 1. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Oxidation of the furan ring can yield furanone derivatives.
Scientific Research Applications
3,5-Dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the furan ring can participate in interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
3,5-Dibromo-1-methyl-1H-pyrazole: Similar in structure but lacks the furan-2-ylmethyl group.
3,5-Dibromo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of the furan-2-ylmethyl group.
Uniqueness: 3,5-Dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
3,5-dibromo-1-(furan-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c9-7-4-8(10)12(11-7)5-6-2-1-3-13-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRXIICNDCQCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)
![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/new.no-structure.jpg)
![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)
![N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2927604.png)

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)
![N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927608.png)

![6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2927613.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2927617.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2927619.png)
